Phenytoin-15n2,13c

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C15H12N2O2 |

|---|---|

Molecular Weight |

255.25 g/mol |

IUPAC Name |

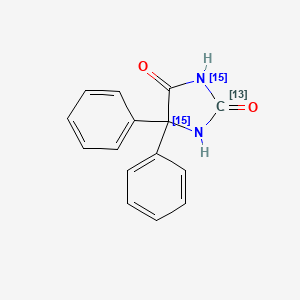

5,5-diphenyl-(213C,1,3-15N2)1,3-diazolidine-2,4-dione |

InChI |

InChI=1S/C15H12N2O2/c18-13-15(17-14(19)16-13,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,(H2,16,17,18,19)/i14+1,16+1,17+1 |

InChI Key |

CXOFVDLJLONNDW-JDOJCZCPSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C2(C(=O)[15NH][13C](=O)[15NH]2)C3=CC=CC=C3 |

Canonical SMILES |

C1=CC=C(C=C1)C2(C(=O)NC(=O)N2)C3=CC=CC=C3 |

Origin of Product |

United States |

Foundational & Exploratory

What is Phenytoin-15n2,13c and its primary use in research?

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Phenytoin-15n2,13c, a stable isotope-labeled derivative of the widely used anti-epileptic drug, Phenytoin. This guide will delve into its core properties, primary applications in research, and detailed experimental protocols, with a focus on its role as an internal standard in bioanalytical studies.

Core Concepts: Understanding this compound

This compound is a synthetic variant of Phenytoin where two nitrogen atoms are replaced with the stable isotope Nitrogen-15 (¹⁵N) and one carbon atom is replaced with Carbon-13 (¹³C).[1] This isotopic labeling results in a molecule with a higher molecular weight than the endogenous Phenytoin, while maintaining nearly identical chemical and physical properties. This key characteristic makes it an ideal internal standard for quantitative analysis using mass spectrometry.

The primary use of this compound in research is as an internal standard in bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the precise quantification of Phenytoin in biological matrices such as plasma and serum.[1] Stable isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry as they co-elute with the analyte and experience similar matrix effects and ionization suppression, leading to more accurate and precise measurements.[2]

Quantitative Data Summary

The following table summarizes the key quantitative data for Phenytoin and its isotopically labeled counterpart, this compound.

| Property | Phenytoin | This compound |

| Molecular Formula | C₁₅H₁₂N₂O₂[3][4] | ¹³CC₁₄H₁₂¹⁵N₂O₂ |

| Molecular Weight | 252.27 g/mol [3][4] | Approximately 255.25 g/mol [5][6] |

| CAS Number | 57-41-0[3] | 78213-26-0 |

| Melting Point | 293-295 °C[7] | Not explicitly available, but expected to be very similar to Phenytoin. |

| Appearance | Fine white or almost white crystalline powder.[4] | Not explicitly available, but expected to be a solid. |

Experimental Protocols: Bioanalytical Quantification of Phenytoin

The use of this compound as an internal standard is crucial for therapeutic drug monitoring (TDM) and pharmacokinetic studies of Phenytoin.[1] Below are detailed methodologies for a typical LC-MS/MS based bioanalytical assay.

Sample Preparation

The goal of sample preparation is to extract Phenytoin and the internal standard from the biological matrix while removing interfering substances. Common techniques include:

-

Protein Precipitation (PPT):

-

To 50 µL of plasma/serum sample, add 100 µL of a solution of this compound in a protein precipitating solvent (e.g., acetonitrile or methanol).[8]

-

Vortex the mixture vigorously to ensure complete protein precipitation.

-

Centrifuge the sample at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube for LC-MS/MS analysis.[8]

-

-

Liquid-Liquid Extraction (LLE):

-

To 200 µL of plasma/serum sample, add a known amount of this compound internal standard solution.

-

Add an appropriate organic extraction solvent (e.g., methyl tert-butyl ether).

-

Vortex the mixture to facilitate the transfer of the analyte and internal standard into the organic phase.

-

Centrifuge to separate the aqueous and organic layers.

-

Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

-

-

Solid-Phase Extraction (SPE):

-

Condition an appropriate SPE cartridge (e.g., C18) with methanol followed by water.

-

Load the plasma/serum sample, spiked with this compound, onto the cartridge.

-

Wash the cartridge with a weak solvent to remove interferences.

-

Elute the analyte and internal standard with a strong organic solvent.

-

Evaporate the eluate and reconstitute in the mobile phase.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Chromatographic Conditions:

-

Column: A reverse-phase C18 column is commonly used for the separation of Phenytoin.

-

Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., 2mM ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile) is typically employed.

-

Flow Rate: A flow rate of around 0.4-1 mL/min is common.

-

Injection Volume: Typically 5-10 µL.[8]

Mass Spectrometric Conditions:

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode is frequently used.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

-

MRM Transitions:

-

Phenytoin: The precursor ion [M+H]⁺ at m/z 253.1 is fragmented to a product ion, often m/z 182.3.[9]

-

This compound: The precursor ion [M+H]⁺ at m/z 256.1 (or similar, depending on the exact labeling) is fragmented to a specific product ion. For example, a commonly used deuterated internal standard, Phenytoin-d10, has a transition of m/z 263.3 → 192.2.[9] For Phenytoin-13C,15N2, a transition of m/z 254.0 → 210.1 has been reported.[10]

-

Signaling Pathways and Mechanism of Action of Phenytoin

The primary mechanism of action of Phenytoin is the blockade of voltage-gated sodium channels in neurons.[11] By binding to the channel in its inactive state, Phenytoin slows the rate of recovery of these channels, thereby reducing the ability of neurons to fire at high frequencies, which is a hallmark of seizures.[11]

While the principal action is on sodium channels, research has shown that Phenytoin can also have secondary effects on other ion channels and neurotransmitter systems.[11]

-

Calcium Channels: Phenytoin has been shown to inhibit voltage-gated calcium channels, which may contribute to its anticonvulsant effects.[12][13][14][15] This inhibition can reduce the influx of calcium into neurons, thereby decreasing neurotransmitter release.

-

Neurotransmitter Modulation: Some studies suggest that Phenytoin may influence the uptake and release of neurotransmitters. For instance, it has been shown to inhibit the uptake of norepinephrine and facilitate the uptake of the inhibitory neurotransmitter GABA.[16]

Visualizations

Experimental Workflow for Phenytoin Quantification

Caption: Workflow for the quantification of Phenytoin in biological samples.

Simplified Signaling Pathway of Phenytoin's Action

Caption: Phenytoin's primary and secondary mechanisms of action.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phenytoin [webbook.nist.gov]

- 4. Phenytoin | C15H12N2O2 | CID 1775 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. GSRS [precision.fda.gov]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. Phenytoin Price from Supplier Brand Shanghai MedBio Inc on Chemsrc.com [chemsrc.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. researchgate.net [researchgate.net]

- 10. UPLC-MS/MS determination of 71 neuropsychotropic drugs in human serum - PMC [pmc.ncbi.nlm.nih.gov]

- 11. What is the mechanism of Phenytoin? [synapse.patsnap.com]

- 12. Mechanisms of calcium channel block by phenytoin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Phenytoin interacts with calcium channels in brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effects of phenytoin, carbamazepine, and gabapentin on calcium channels in hippocampal granule cells from patients with temporal lobe epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Phenytoin: effects on calcium flux and cyclic nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Mechanism of action of anticonvulsants. Role of the differential effects on the active uptake of putative neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]

Phenytoin-15n2,13c chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies for Phenytoin-15N2,13C, an isotopically labeled version of the widely used anticonvulsant drug, Phenytoin. Stable isotope-labeled compounds like this compound are crucial tools in drug development, particularly for use as internal standards in quantitative bioanalytical assays, such as therapeutic drug monitoring (TDM) and pharmacokinetic studies.[1]

Core Chemical Identity and Properties

This compound is the heavy-isotope labeled form of Phenytoin (5,5-Diphenylhydantoin), containing two nitrogen-15 (¹⁵N) atoms and one carbon-13 (¹³C) atom within the hydantoin ring structure.[1][2] This labeling results in a predictable mass shift, making it an ideal internal standard for mass spectrometry-based quantification, without significantly altering its chemical and physical properties.

Below is the chemical structure of this compound, indicating the positions of the isotopic labels.

Caption: Chemical structure of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its unlabeled counterpart for comparison.

Table 1: Chemical Identifiers and Molecular Weights

| Property | This compound | Phenytoin (Unlabeled) |

| Molecular Formula | C₁₄¹³CH₁₂¹⁵N₂O₂ | C₁₅H₁₂N₂O₂[3][4] |

| Molecular Weight | 255.25 g/mol [2] | 252.27 g/mol [3][4] |

| CAS Number | 78213-26-0[1] | 57-41-0[3] |

| IUPAC Name | 5,5-diphenyl-1,3-¹⁵N₂-2-¹³C-imidazolidine-2,4-dione | 5,5-diphenylimidazolidine-2,4-dione[3] |

Table 2: Physical and Chemical Properties (Unlabeled Phenytoin) Note: These properties are for the unlabeled compound but are expected to be nearly identical for the isotopically labeled version.

| Property | Value | Source |

| Melting Point | 286 °C | [5] |

| Water Solubility | 0.032 g/L at 22 °C | [5] |

| log Kₒw (Octanol-Water Partition Coefficient) | 2.47 | [5] |

| pKa | 8.33 | [5] |

| Appearance | Fine white or almost white crystalline powder.[3] | [3] |

Mechanism of Action

Phenytoin's primary mechanism of action as an antiepileptic drug is the modulation of voltage-gated sodium channels (VGSCs) in the neuronal cell membrane.[6] In conditions like epilepsy, neurons can fire at abnormally high frequencies, leading to seizures. Phenytoin stabilizes these neurons and prevents the propagation of seizure activity.[7]

The key steps in its mechanism are:

-

State-Dependent Blockade : Phenytoin exhibits use-dependent (or state-dependent) blockade, meaning it preferentially binds to VGSCs that are frequently active.[7]

-

Stabilization of the Inactive State : It selectively binds to the VGSCs in their inactive state, prolonging this state and delaying the channel's recovery to the resting state.[8][7][9]

-

Inhibition of High-Frequency Firing : By stabilizing the inactive state, Phenytoin prolongs the refractory period during which a neuron cannot generate another action potential.[8] This action effectively dampens the sustained, high-frequency repetitive firing of neurons that underlies seizure activity.[7]

While its primary target is the VGSC, Phenytoin has also been noted to have minor effects on other ion channels, such as calcium channels, and may influence certain neurotransmitters, though these are considered secondary to its main anticonvulsant effect.[8] The α subunits of the sodium channels in the brain, encoded by genes like SCN1A, SCN2A, and SCN3A, are the principal targets.[10]

Caption: Phenytoin's mechanism of action on voltage-gated sodium channels.

Experimental Protocols

This compound is primarily used as an internal standard for the accurate quantification of Phenytoin in biological matrices. Below are detailed protocols for common analytical techniques.

Protocol 1: Quantification by Isotope Dilution LC-MS/MS

This method is the gold standard for therapeutic drug monitoring of Phenytoin, leveraging a stable isotope-labeled internal standard for high precision and accuracy.[11][12]

1. Sample Preparation (Free Phenytoin in Serum/Plasma):

- a. Ultrafiltration: Transfer 500 µL of patient serum or plasma into a commercially available ultrafiltration device (e.g., with a molecular weight cut-off of 30 kDa).

- b. Centrifugation: Centrifuge the device according to the manufacturer's instructions (e.g., 2,000 x g for 30 minutes at 25 °C) to separate the protein-free ultrafiltrate.[12]

- c. Protein Precipitation: To 100 µL of the ultrafiltrate, add 200 µL of a protein precipitation solution. This solution should be acetonitrile containing the internal standard, this compound, at a known concentration (e.g., 500 ng/mL).[12]

- d. Vortex & Centrifuge: Vortex the mixture vigorously for 1 minute, then centrifuge at high speed (e.g., 16,000 x g for 5 minutes) to pellet the precipitated proteins.

- e. Transfer: Carefully transfer the supernatant to an autosampler vial for analysis.

2. LC-MS/MS Instrumentation and Conditions:

- a. Liquid Chromatography (LC):

- Column: C8 or C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

- Mobile Phase A: Water with 0.1% formic acid.

- Mobile Phase B: Acetonitrile with 0.1% formic acid.

- Gradient: A suitable gradient to separate Phenytoin from matrix components (e.g., 5% B to 95% B over 3 minutes).

- Flow Rate: 0.4 mL/min.

- Injection Volume: 10 µL.

- b. Tandem Mass Spectrometry (MS/MS):

- Ionization: Electrospray Ionization (ESI), positive or negative mode.

- Analysis Mode: Multiple Reaction Monitoring (MRM).[12]

- MRM Transitions (example):

- Phenytoin (Analyte): Q1: 253.1 -> Q3: 182.1

- This compound (IS): Q1: 256.1 -> Q3: 185.1

- Instrument Parameters: Optimize collision energy, declustering potential, and other source parameters for maximum signal intensity for both analyte and internal standard.

3. Quantification:

a. Generate a calibration curve by preparing standards of unlabeled Phenytoin at various concentrations in a blank matrix (e.g., drug-free serum).

b. Spike each calibrator and quality control (QC) sample with the same fixed concentration of this compound internal standard.

c. Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

d. Determine the concentration of unknown samples by interpolating their peak area ratios from the linear regression of the calibration curve.

Caption: Experimental workflow for quantification by isotope dilution LC-MS/MS.

Protocol 2: Analysis by Quantitative NMR (qNMR)

While less sensitive than LC-MS/MS, qNMR is a powerful primary method that can be used for purity assessment and quantification without needing a specific reference standard for the analyte itself.[13]

1. Sample Preparation:

- a. Accurately weigh approximately 20-60 mg of the this compound sample and a suitable internal standard (e.g., picric acid) into a vial.[13] The internal standard must have signals that do not overlap with the analyte.

- b. Dissolve the mixture in a known volume (e.g., 0.6 mL) of a deuterated solvent, such as DMSO-d₆, which is effective for dissolving Phenytoin.[13]

- c. Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition:

- a. Spectrometer: A benchtop (e.g., 60 MHz) or high-field NMR spectrometer can be used.[13]

- b. Experiment: Acquire a quantitative ¹H NMR spectrum.

- c. Acquisition Parameters (Example for ensuring quantitation):

- Pulse Angle: 90°

- Relaxation Delay (d1): At least 5 times the longest T₁ of the protons being quantified (e.g., 30 seconds) to ensure full relaxation.

- Number of Scans: Sufficient for a good signal-to-noise ratio (e.g., 16 or 32 scans).

- Temperature: Maintain a constant temperature (e.g., 32 °C).[13]

3. Data Processing and Analysis:

- a. Apply a line broadening factor (e.g., 0.5 Hz) to the Free Induction Decay (FID) before Fourier transformation.[13]

- b. Carefully phase the spectrum and perform baseline correction.

- c. Integrate a well-resolved, non-overlapping signal from Phenytoin (e.g., the aromatic protons) and a known signal from the internal standard.

- d. Calculate the concentration or purity of Phenytoin using the following formula:

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. Phenytoin | C15H12N2O2 | CID 1775 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Phenytoin [webbook.nist.gov]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. phenytoin | CAS#:57-41-0 | Chemsrc [chemsrc.com]

- 7. pharmacyfreak.com [pharmacyfreak.com]

- 8. What is the mechanism of Phenytoin? [synapse.patsnap.com]

- 9. derangedphysiology.com [derangedphysiology.com]

- 10. PharmGKB summary: phenytoin pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Quantification of Free Phenytoin by Liquid Chromatography Tandem Mass Spectrometry (LC/MS/MS) | Springer Nature Experiments [experiments.springernature.com]

- 13. Simultaneous Determination of Multicomponent Dosage Forms Using Benchtop NMR Spectroscopy: Application to Phenytoin-Phenobarbital Combination - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Characterization of Phenytoin-15N2,13C

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical guide to the synthesis and characterization of the isotopically labeled compound, Phenytoin-15N2,13C. This stable isotope-labeled analog of the widely used anticonvulsant drug, Phenytoin, serves as an invaluable internal standard for quantitative bioanalytical studies, enabling precise and accurate pharmacokinetic and metabolic profiling. This document outlines a detailed synthetic protocol, methods for characterization, and relevant biological pathway information.

Synthesis of this compound

The synthesis of this compound is achieved through a convergent synthesis strategy, culminating in the condensation of isotopically labeled precursors: [carbonyl-13C]-Benzil and [15N2]-Urea. The overall synthetic scheme is presented below.

Synthetic Scheme

The synthesis is a modification of the classical Biltz synthesis of hydantoins.

Commercial Suppliers of Phenytoin-15N2,13C: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, the use of stable isotope-labeled internal standards is crucial for achieving accurate and reliable quantitative results in bioanalytical studies. This guide provides an in-depth overview of the commercial suppliers of Phenytoin-15N2,13C, a key internal standard for mass spectrometry-based analysis of the antiepileptic drug phenytoin.

This document outlines the product specifications from known commercial suppliers, details experimental protocols for its use, and provides visualizations to aid in experimental design and supplier selection.

Commercial Availability and Product Specifications

This compound is available from a limited number of specialized chemical suppliers. The following table summarizes the product specifications from identified vendors. Researchers are advised to contact the suppliers directly for the most current pricing and availability information, as well as to request lot-specific certificates of analysis.

| Supplier | Catalog Number | CAS Number | Isotopic Purity | Chemical Purity | Format |

| MedChemExpress | HY-B0448S1 | 78213-26-0 | Not specified | Not specified | 120 μg in Methanol |

| Cambridge Isotope Laboratories | CNLM-3952 | 78213-26-0 | 13C: 99%, 15N2: 98%+ | 98% | Solid |

Experimental Protocols: Utilizing this compound in Research

This compound is primarily used as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) methods for the quantification of phenytoin in biological matrices such as plasma, serum, and tissue homogenates. Its stable isotope label ensures that it co-elutes with the unlabeled analyte and experiences similar ionization efficiency, correcting for variations in sample preparation and instrument response.

General Protocol for Phenytoin Quantification in Plasma using LC-MS/MS

This protocol provides a general framework. Specific parameters should be optimized for the instrument and matrix being used.

1. Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample, add 20 µL of this compound internal standard working solution (concentration to be optimized based on the expected analyte concentration range).

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 12,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used.

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is typical.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry (MS/MS):

-

Ionization: Electrospray ionization (ESI) in positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (example):

-

Phenytoin: Q1: 253.1 -> Q3: 182.1

-

This compound: Q1: 256.1 -> Q3: 185.1

-

-

Instrument parameters (e.g., collision energy, declustering potential) should be optimized for maximum signal intensity.

-

3. Data Analysis:

-

Quantify the peak area ratio of the analyte to the internal standard.

-

Generate a calibration curve using known concentrations of unlabeled phenytoin spiked into a blank matrix.

-

Determine the concentration of phenytoin in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing Experimental and Logical Workflows

The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for a pharmacokinetic study and a decision-making process for selecting a suitable supplier.

The Role of Phenytoin-15N2,13C as an Internal Standard in Quantitative Bioanalysis: A Technical Guide

This in-depth technical guide explores the mechanism of action and application of Phenytoin-15N2,13C as an internal standard in the quantitative analysis of the anti-epileptic drug phenytoin. Designed for researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the underlying principles, detailed experimental protocols, and expected performance data.

Introduction: The Imperative for Accurate Bioanalysis

Phenytoin is a widely prescribed anticonvulsant medication with a narrow therapeutic window, making precise quantification in biological matrices crucial for effective patient management and pharmacokinetic studies.[1][2][3] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its high sensitivity and selectivity.[4][5] The use of a stable isotope-labeled internal standard (SIL-IS) is paramount in LC-MS/MS to ensure the accuracy and precision of the results by correcting for variability during sample preparation and analysis.[6] this compound, a stable isotope-labeled analog of phenytoin, serves as an ideal internal standard for this purpose.

Mechanism of Action of this compound as an Internal Standard

The utility of this compound as an internal standard is rooted in the principle of isotope dilution mass spectrometry. By introducing a known quantity of the SIL-IS into the biological sample at the earliest stage of processing, it experiences the same analytical variations as the endogenous analyte (phenytoin). These variations can include sample loss during extraction, matrix effects (ion suppression or enhancement), and fluctuations in instrument response.

Because this compound is chemically identical to phenytoin, it co-elutes during chromatography and exhibits the same ionization efficiency in the mass spectrometer's ion source. However, due to the incorporation of heavy isotopes (¹³C and ¹⁵N), it has a different mass-to-charge ratio (m/z) and is distinguishable from the unlabeled phenytoin by the mass spectrometer.

The concentration of the analyte is determined by the ratio of the peak area of the analyte to the peak area of the internal standard. This ratio remains constant even if sample loss or signal suppression occurs, as both the analyte and the internal standard are affected proportionally. This ensures a highly accurate and precise quantification of phenytoin in the sample.

The use of ¹³C and ¹⁵N isotopes is particularly advantageous over deuterium (²H) labeling. Carbon and nitrogen labels are less likely to exhibit chromatographic separation from the analyte (isotope effect) that can sometimes be observed with deuterated standards, especially with the high-resolution chromatography systems used today.[7][8] This co-elution is critical for the effective compensation of matrix effects.[7]

Figure 1: Workflow for quantitative analysis using a stable isotope-labeled internal standard.

Phenytoin's Therapeutic Mechanism of Action

Phenytoin exerts its anti-epileptic effects by blocking voltage-gated sodium channels in neurons.[9] By stabilizing the inactive state of these channels, phenytoin slows their rate of recovery and reduces the ability of neurons to fire at high frequencies, which is characteristic of seizures.[9] This action prevents the propagation of seizure activity in the brain.

References

- 1. Therapeutic drug monitoring of phenytoin in critically ill patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Therapeutic Drug Monitoring of Phenytoin by Simple, Rapid, Accurate, Highly Sensitive and Novel Method and Its Clinical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phenytoin - An anti-seizure drug: Overview of its chemistry, pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A sensitive LC-MS/MS method for quantification of phenytoin and its major metabolite with application to in vivo investigations of intravenous and intranasal phenytoin delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A sensitive LC‐MS/MS method for quantification of phenytoin and its major metabolite with application to in vivo investigations of intravenous and intranasal phenytoin delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. [PDF] Analysis of phenytoin drug concentration for evaluation of clinical response, uncontrolled seizures and toxicity. | Semantic Scholar [semanticscholar.org]

- 8. Dosage of phenytoin in neurocritical patients using Bayesian algorithms: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Protocol for Therapeutic Drug Monitoring Within the Clinical Range Using Mid-infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Safety, Handling, and Application of Phenytoin-15N2,13C

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety, handling, and application of the isotopically labeled compound, Phenytoin-15N2,13C. Given the absence of a specific Safety Data Sheet (SDS) for this labeled variant, this document compiles and adapts information from the well-established safety profile of the parent compound, Phenytoin. This guide is intended for laboratory personnel and researchers who are familiar with handling chemical and pharmaceutical compounds.

Compound Information and Safety Data

This compound is a stable isotope-labeled version of Phenytoin, an anticonvulsant drug. The isotopic labeling—incorporating two Nitrogen-15 and one Carbon-13 atoms—renders the molecule easily distinguishable by mass spectrometry, making it a valuable tool in pharmacokinetic and metabolic studies. While stable isotopes are not radioactive and generally do not alter the chemical properties of a molecule, the toxicological and hazardous properties of the parent compound should be the primary consideration for safe handling.

Physical and Chemical Properties

The following table summarizes the known physical and chemical properties of Phenytoin. These are expected to be nearly identical for this compound.

| Property | Value |

| Molecular Formula | C₁₄¹³CH₁₂¹⁵N₂O₂ |

| Appearance | White, odorless crystalline powder |

| Melting Point | 293-295 °C |

| Solubility | Practically insoluble in water; soluble in acetone, ethanol, and alkali hydroxides |

| Stability | Stable under normal temperatures and pressures |

Hazard Identification and Toxicological Data

Phenytoin is classified as a hazardous substance. The primary health risks are associated with its pharmacological effects and potential for carcinogenicity and reproductive harm.

| Hazard Category | Description |

| Acute Toxicity (Oral) | Harmful if swallowed. |

| Carcinogenicity | Suspected of causing cancer. |

| Reproductive Toxicity | May damage the unborn child. |

| Specific Target Organ Toxicity (Single Exposure) | May cause drowsiness or dizziness. |

| Specific Target Organ Toxicity (Repeated Exposure) | May cause damage to organs through prolonged or repeated exposure. |

Toxicological Summary:

-

Acute Effects: Ingestion can lead to nausea, vomiting, headache, dizziness, drowsiness, tremors, and confusion.

-

Chronic Effects: Long-term exposure may lead to liver and kidney damage, and potential nervous system effects. Phenytoin is listed as a probable human carcinogen.

-

Developmental Effects: Phenytoin is a known teratogen in humans.

Handling and Personal Protective Equipment (PPE)

Due to the hazardous nature of Phenytoin, strict adherence to safety protocols is mandatory when handling this compound.

Engineering Controls and PPE

| Control/PPE | Specification |

| Ventilation | Work in a well-ventilated area, preferably in a chemical fume hood, to avoid dust formation and inhalation. |

| Eye Protection | Chemical safety goggles or a face shield. |

| Hand Protection | Wear appropriate chemical-resistant gloves (e.g., nitrile). Inspect gloves prior to use. |

| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. |

| Respiratory Protection | If dust is generated, use a NIOSH-approved respirator with a particulate filter. |

Safe Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and strong bases.

Experimental Protocols and Workflows

This compound is primarily used as an internal standard in quantitative analysis by Liquid Chromatography-Mass Spectrometry (LC-MS/MS). The following is a representative protocol for the preparation of standards and samples for such an analysis.

Preparation of Stock and Standard Solutions

-

Stock Solution Preparation:

-

Accurately weigh a precise amount of this compound.

-

Dissolve the compound in a suitable solvent (e.g., methanol) to create a stock solution of a known concentration (e.g., 1 mg/mL).

-

Store the stock solution at an appropriate temperature (e.g., -20°C) in a tightly sealed container.

-

-

Working Standard Preparation:

-

Perform serial dilutions of the stock solution with the appropriate solvent to create a series of working standards at the desired concentrations for the calibration curve.

-

Sample Preparation for LC-MS/MS Analysis

The following is a general procedure for extracting Phenytoin from a biological matrix (e.g., plasma) using this compound as an internal standard.

-

Sample Aliquoting:

-

Thaw frozen biological samples (e.g., plasma) to room temperature.

-

Vortex the samples to ensure homogeneity.

-

Aliquot a specific volume of the sample (e.g., 100 µL) into a clean microcentrifuge tube.

-

-

Internal Standard Spiking:

-

Add a precise volume of the this compound working solution to each sample, calibrator, and quality control sample.

-

-

Protein Precipitation:

-

Add a protein precipitation agent (e.g., acetonitrile) to each tube.

-

Vortex vigorously to mix and precipitate proteins.

-

-

Centrifugation:

-

Centrifuge the samples at a high speed to pellet the precipitated proteins.

-

-

Supernatant Transfer:

-

Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.

-

-

LC-MS/MS Analysis:

-

Inject the prepared samples onto the LC-MS/MS system for quantitative analysis.

-

Experimental Workflow Diagram

Caption: Workflow for the use of this compound in quantitative analysis.

Signaling and Metabolic Pathways

Phenytoin exerts its therapeutic effect by modulating voltage-gated sodium channels in neurons. Understanding its metabolic pathway is crucial for interpreting data from studies using this compound.

Mechanism of Action: Sodium Channel Inhibition

Methodological & Application

Application Note: Quantitative Analysis of Phenytoin in Biological Matrices using Gas Chromatography-Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the quantitative analysis of Phenytoin in biological samples, such as plasma, using gas chromatography-mass spectrometry (GC-MS). The method incorporates a stable isotopically labeled internal standard, Phenytoin-15N2,13C, for accurate and precise quantification. The protocol outlines procedures for sample preparation via solid-phase extraction (SPE) or liquid-liquid extraction (LLE), derivatization using trimethylsulfonium hydroxide (TMSH), and the optimized GC-MS parameters for selected ion monitoring (SIM). This robust and reproducible method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other research applications in drug development.

Introduction

Phenytoin is a widely used anticonvulsant drug for the treatment of epilepsy. Due to its narrow therapeutic index, monitoring its concentration in biological fluids is crucial to ensure efficacy and avoid toxicity. Gas chromatography-mass spectrometry offers high sensitivity and specificity for the quantification of drugs like phenytoin in complex biological matrices. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative mass spectrometry as it corrects for variations in sample preparation and instrument response. This protocol details a validated GC-MS method for the reliable determination of phenytoin concentrations.

Experimental Protocols

Materials and Reagents

-

Phenytoin and this compound standards

-

Trimethylsulfonium hydroxide (TMSH) in methanol

-

Methanol, Acetonitrile, Acetone (HPLC grade)

-

Citric acid, Sodium hydroxide, Hydrochloric acid

-

Solid-Phase Extraction (SPE) cartridges (e.g., nonpolar C8-SCX)[1][2]

-

Organic solvents for Liquid-Liquid Extraction (e.g., dibutyl phthalate, 1-octanol, methyl formate)

-

Deionized water

-

Nitrogen gas

Sample Preparation

Two primary methods for sample extraction are presented below. The choice of method may depend on the sample matrix, available resources, and desired sample cleanup.

1. Solid-Phase Extraction (SPE) [1][2]

This method is recommended for cleaner extracts and is suitable for various biological matrices.

-

Column Conditioning: Condition the C8-SCX SPE cartridge by passing 1 mL of acetonitrile followed by 1 mL of citric buffer (pH 5.0).

-

Sample Loading: To 0.5 mL of the biological sample (e.g., plasma), add the internal standard (this compound) solution. Apply the mixture to the conditioned SPE column.

-

Washing: Wash the column with 1 mL of citric buffer, followed by 1 mL of 0.01 M acetic acid.

-

Drying: Dry the column under vacuum for 5 minutes.

-

Elution: Elute the analyte and internal standard with 2 x 1 mL of acetone.

-

Evaporation: Transfer the eluate to a clean vial and evaporate to dryness under a gentle stream of nitrogen at 50°C.

2. Liquid-Liquid Extraction (LLE)

This is a classical extraction technique that can be effective for simpler sample matrices.

-

Sample Preparation: To 1 mL of the biological sample, add the internal standard solution.

-

Extraction: Add 5 mL of a suitable organic solvent (e.g., a mixture of isopropanol and dichloromethane).

-

Vortex and Centrifuge: Vortex the mixture for 2 minutes and then centrifuge at 3000 rpm for 10 minutes to separate the layers.

-

Solvent Transfer: Carefully transfer the upper organic layer to a clean tube.

-

Evaporation: Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

Derivatization

Derivatization is essential to improve the volatility and chromatographic properties of Phenytoin for GC-MS analysis.

-

Reconstitution: To the dried extract from either SPE or LLE, add 50 µL of trimethylsulfonium hydroxide (TMSH) solution.[1][2]

-

Vortex: Vortex the vial for 10 seconds to ensure complete dissolution and reaction. The sample is now ready for GC-MS analysis.

GC-MS Analysis

The following parameters are recommended for the analysis of the derivatized samples.

Table 1: GC-MS Instrument Parameters

| Parameter | Value |

| Gas Chromatograph | |

| GC Column | HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Injector Temperature | 250°C |

| Injection Volume | 1 µL (Splitless mode) |

| Oven Program | |

| Initial Temperature | 150°C, hold for 1 minute |

| Ramp 1 | 20°C/min to 280°C, hold for 5 minutes |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Ion Source Temperature | 230°C |

| Quadrupole Temperature | 150°C |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

Table 2: Selected Ion Monitoring (SIM) Parameters

| Analyte | Derivatized Form | m/z for Quantification (Quant Ion) | m/z for Confirmation (Qualifier Ions) |

| Phenytoin | Methylated Phenytoin | 280 | 203, 194 |

| This compound (IS) | Methylated this compound | 283 | 206, 197 |

Note: The fragmentation of the TMSH-derivatized phenytoin results in a methylated product, not a trimethylsilyl (TMS) derivative. The ion at m/z 280 represents the molecular ion of the dimethylated phenytoin.[3] The mass shift of +3 for the internal standard is due to the presence of two 15N and one 13C atoms.

Data Presentation

The following tables summarize the expected quantitative performance of this method based on published data.[2][4]

Table 3: Method Validation Parameters

| Parameter | Expected Value |

| Linearity (r²) | > 0.998 |

| Limit of Detection (LOD) | ~15 ng/mL |

| Limit of Quantification (LOQ) | ~50 ng/mL |

| Recovery from SPE | ≥94% |

| Inter-day Precision (RSD) | < 15% |

| Intra-day Precision (RSD) | < 10% |

Table 4: Example Calibration Curve Data

| Concentration (ng/mL) | Analyte/IS Peak Area Ratio (Example) |

| 50 | 0.125 |

| 100 | 0.250 |

| 250 | 0.625 |

| 500 | 1.250 |

| 1000 | 2.500 |

| 1200 | 3.000 |

Visualization

The following diagram illustrates the complete experimental workflow from sample collection to data analysis.

Caption: Experimental workflow for GC-MS analysis of Phenytoin.

References

- 1. Phenytoin, 2TMS derivative [webbook.nist.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. A quantitative phenytoin GC-MS method and its validation for samples from human ex situ brain microdialysis, blood and saliva using solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes: Sample Preparation for Phenytoin-15N2,13C Analysis

Introduction

Phenytoin is a primary anticonvulsant medication used for a variety of seizures. Due to its narrow therapeutic index and high inter-individual pharmacokinetic variability, Therapeutic Drug Monitoring (TDM) is essential to ensure efficacy while avoiding toxicity. Quantitative analysis, typically by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), is the gold standard for TDM. The use of a stable isotope-labeled (SIL) internal standard, such as Phenytoin-15N2,13C, is critical for accurate and precise quantification. This internal standard mimics the analyte's chemical and physical properties, effectively compensating for variations during sample preparation and ionization, thereby minimizing matrix effects and improving method robustness.

This document provides detailed protocols for three common sample preparation techniques for the analysis of phenytoin from biological matrices: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Overview of Sample Preparation Techniques

The goal of sample preparation is to isolate phenytoin from complex biological matrices (e.g., plasma, serum, blood) and remove interfering substances like proteins, phospholipids, and salts that can compromise the analytical results.

-

Protein Precipitation (PPT): This is the simplest and fastest technique. It involves adding a water-miscible organic solvent (e.g., acetonitrile, methanol) to the sample, which denatures and precipitates the proteins. After centrifugation, the clear supernatant containing the analyte is collected for analysis.[1] While rapid, it may result in a less clean extract compared to other methods.[1]

-

Liquid-Liquid Extraction (LLE): This technique separates analytes based on their differential solubility in two immiscible liquid phases (typically an aqueous sample and an organic solvent).[2] It provides a cleaner sample than PPT by removing more matrix components. The choice of solvent is crucial for achieving high recovery.[2]

-

Solid-Phase Extraction (SPE): SPE is a highly selective and efficient method that can produce the cleanest extracts and allows for analyte concentration. The process involves passing the liquid sample through a solid sorbent that retains the analyte. Interfering compounds are washed away, and the purified analyte is then eluted with a different solvent.[3][4]

Quantitative Data Summary

The following table summarizes the performance characteristics of various sample preparation methods for phenytoin analysis as reported in the literature.

| Technique | Matrix | Recovery (%) | LOQ (ng/mL) | Linearity Range (ng/mL) | Precision (RSD%) | Source (Citation) |

| LLE | Human Plasma | 87.52% | 60 | 60 - 12000 | <15% | |

| LLE | Human Plasma | 78.33% | 101.2 | 101.2 - 5060 | Not Specified | [5] |

| LLE + Ultrafiltration | Human Plasma | Not Specified | 5 | 5 - 500 | <15% | [6] |

| SPE | Human Plasma | 82.15% - 101.06% | 3540 | Not Specified | ≤7.94% | [3] |

| SPE | Rabbit Plasma | ~100% | 150 | 150 - 39000 | Not Specified | [7] |

| SPE | Urine | 95.4% | Not Specified | 1570 - 25200 | <4% | [4] |

| MISPE | Human Plasma | Not Specified | 2500 | 2500 - 40000 | <15% | [8][9] |

| PPT | Human Plasma | Not Specified | 2000 | 2000 - 80000 | Not Specified | [10] |

| PPT | Blood, Saliva, Dialysate | 89.5% - 97.1% | 10 | 10 - 2000 | <10% | [11] |

MISPE: Molecularly Imprinted Solid-Phase Extraction

Experimental Protocols & Workflows

Protocol 1: Protein Precipitation (PPT)

This protocol is a rapid and simple method suitable for high-throughput analysis. It is based on the principle of precipitating plasma proteins with an organic solvent.[10]

Materials and Reagents:

-

Biological sample (e.g., human plasma, serum)

-

This compound internal standard (IS) working solution

-

Ice-cold acetonitrile (ACN) or methanol

-

Vortex mixer

-

Centrifuge capable of >10,000 x g

-

Evaporation system (e.g., nitrogen evaporator)

-

Reconstitution solvent (e.g., mobile phase)

Procedure:

-

Pipette 100 µL of the plasma sample into a microcentrifuge tube.

-

Add 10 µL of the this compound IS working solution.

-

Add 300 µL of ice-cold acetonitrile to the sample.[10]

-

Vortex vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation.[1]

-

Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated proteins.[1]

-

Carefully transfer the clear supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase.

-

Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

References

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. Comparison of liquid–liquid extraction, microextraction and ultrafiltration for measuring free concentrations of testosterone and phenytoin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. actapharmsci.com [actapharmsci.com]

- 4. Development of Extraction and Detection Method for a Chemotherapeutic Drug with Phenytoin in Biological Samples [scirp.org]

- 5. researchgate.net [researchgate.net]

- 6. Determination of free levels of phenytoin in human plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. High-Performance Liquid Chromatographic Method for Determination of Phenytoin in Rabbits Receiving Sildenafil - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Determination of phenytoin in plasma by molecularly imprinted solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Development and Validation of an LC-MS/MS Method and Comparison with a GC-MS Method to Measure Phenytoin in Human Brain Dialysate, Blood, and Saliva - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Phenytoin-15N2,13C as an Internal Standard for Bioequivalence Studies

Introduction

Phenytoin is an anti-epileptic drug with a narrow therapeutic index, necessitating precise and accurate quantification in biological matrices for pharmacokinetic and bioequivalence studies.[1][2] Stable isotope-labeled internal standards are the gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS) as they correct for variability during sample preparation and analysis.[3][4][5] This application note describes a robust and validated LC-MS/MS method for the quantification of phenytoin in human plasma using Phenytoin-15N2,13C as an internal standard, suitable for bioequivalence studies.

Principle

The method utilizes a stable isotope-labeled internal standard, this compound, which co-elutes with the analyte (phenytoin) and has identical chemical and physical properties. This ensures that any variations during sample extraction, chromatography, and ionization affect both the analyte and the internal standard equally, leading to a highly accurate and precise measurement of the analyte concentration. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard.

Experimental Protocols

1. Sample Preparation (Liquid-Liquid Extraction)

A liquid-liquid extraction (LLE) technique is employed to isolate phenytoin and the internal standard from human plasma.[6]

-

Pipette 200 µL of human plasma into a clean microcentrifuge tube.

-

Add 25 µL of the internal standard working solution (this compound).

-

Vortex for 10 seconds to mix.

-

Add 1 mL of extraction solvent (e.g., a mixture of ethyl acetate and n-hexane).

-

Vortex for 5 minutes to ensure thorough extraction.

-

Centrifuge at 10,000 rpm for 5 minutes.

-

Transfer the upper organic layer to a new tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Vortex for 1 minute.

-

Transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis

The analysis is performed using a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer.

-

Chromatographic Conditions:

-

Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive.[6]

-

Scan Type: Multiple Reaction Monitoring (MRM).[6]

-

MRM Transitions:

-

Phenytoin: m/z 253.1 → 182.3[6]

-

This compound: m/z 256.1 → 185.3 (Predicted)

-

-

Ion Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).

-

Data Presentation

Table 1: Method Validation Parameters

| Parameter | Result | Acceptance Criteria |

| Linearity Range | 60 - 12000 ng/mL | Correlation coefficient (r²) ≥ 0.99 |

| Correlation Coefficient (r²) | ≥ 0.9963[6] | - |

| Lower Limit of Quantification (LLOQ) | 60 ng/mL | Signal-to-noise ratio ≥ 10, Accuracy within ±20%, Precision ≤ 20% |

| Accuracy (at LLOQ) | Within ± 20%[6] | ± 20% |

| Accuracy (other concentrations) | Within ± 15%[6] | ± 15% |

| Precision (Intra- and Inter-day) | < 15% | ≤ 15% |

| Recovery (Analyte) | 87.52% | Consistent and reproducible |

| Recovery (Internal Standard) | 86.42% | Consistent and reproducible |

Table 2: Stability Studies

| Stability Condition | Duration | Result | Acceptance Criteria |

| Bench-top (Room Temperature) | 8 hours | Stable | ± 15% deviation |

| Autosampler | 24 hours | Stable | ± 15% deviation |

| Freeze-Thaw Cycles | 3 cycles | Stable | ± 15% deviation |

| Long-term (-80°C) | 30 days | Stable | ± 15% deviation |

Mandatory Visualization

Caption: Workflow for a typical bioequivalence study of phenytoin.

Caption: Detailed workflow for plasma sample preparation.

The described LC-MS/MS method using this compound as an internal standard is highly suitable for the quantitative determination of phenytoin in human plasma for bioequivalence studies. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, meeting the stringent requirements of regulatory guidelines for bioanalytical method validation.[6]

References

- 1. Bioavailability of phenytoin: clinical pharmacokinetic and therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Pharmacokinetic profile of phenytoin in dried blood spot with high-performance liquid chromatography—photodiode array [frontiersin.org]

- 3. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. crimsonpublishers.com [crimsonpublishers.com]

- 5. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Rapid, Sensitive and Simple LC-MS/MS Method Development and Validation for Estimation of Phenytoin in Human Plasma by using Deuterated Internal Standard (2021) | Ajay I. Patel | 14 Citations [scispace.com]

Application Note: In vivo Metabolic Profiling of Phenytoin Using Stable Isotope Labeling

Audience: Researchers, scientists, and drug development professionals.

Introduction Phenytoin is a first-generation anticonvulsant drug widely used for treating various types of seizures.[1] Its metabolism is complex, primarily occurring in the liver via the cytochrome P450 (CYP) enzyme system, and is known for its saturable, non-linear elimination kinetics.[2] The use of a stable isotope-labeled version, Phenytoin-15n2,13c, provides a powerful tool for in vivo metabolic studies.[3] This labeling allows for the precise differentiation of the administered drug and its metabolites from any endogenous compounds, enabling highly accurate pharmacokinetic (PK) and biotransformation analysis.[4] These studies are crucial for understanding drug clearance, metabolite formation, and potential drug-drug interactions.

Metabolic Pathway of Phenytoin

Phenytoin is predominantly metabolized to its inactive metabolite, 5-(4′-hydroxyphenyl)-5-phenylhydantoin (p-HPPH).[5][6] This reaction is mainly catalyzed by CYP2C9 and to a lesser extent by CYP2C19.[7][8] The formation of p-HPPH is believed to proceed through a reactive arene oxide intermediate, which can also be converted to a dihydrodiol metabolite by epoxide hydrolase (EPHX1).[5][6] The primary metabolite, p-HPPH, is subsequently conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs), such as UGT1A1 and UGT1A9, to form a water-soluble glucuronide which is then excreted in the urine.[5][7] Up to 90% of a phenytoin dose is metabolized to p-HPPH and then excreted as its glucuronide conjugate.[5]

Caption: Metabolic pathway of Phenytoin.

Experimental Protocols

Protocol 1: In vivo Study in a Rat Model

This protocol outlines the oral administration of this compound to Sprague-Dawley rats for pharmacokinetic analysis.

Materials:

-

This compound

-

Vehicle solution (e.g., 0.5% Hydroxypropyl methylcellulose (HPMC) in water)

-

Male Sprague-Dawley rats (290-330 g)[9]

-

Oral gavage needles

-

Blood collection tubes (containing K2EDTA anticoagulant)[9]

-

Centrifuge

Procedure:

-

Animal Acclimation: Acclimate rats for at least 3 days prior to the study with free access to food and water.

-

Dosing Solution Preparation: Prepare a suspension of this compound in the vehicle solution at a concentration suitable for the target dose (e.g., 10 mg/kg).

-

Dosing: Administer a single oral dose of the this compound suspension to each rat via oral gavage. A typical dose might be 100 mg/kg (free acid equivalent).[9]

-

Blood Sampling: Collect blood samples (~0.2 mL) via jugular vein cannulae at specified time points: pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-dose.[9]

-

Plasma Preparation: Immediately after collection, place blood samples on ice. Centrifuge the blood at 4000 rpm for 10 minutes at 4°C to separate the plasma.

-

Sample Storage: Transfer the resulting plasma supernatant to labeled cryovials and store at -80°C until analysis.

Protocol 2: Plasma Sample Preparation for LC-MS/MS Analysis

This protocol describes a protein precipitation method for extracting Phenytoin and its metabolites from plasma.

Materials:

-

Rat plasma samples

-

Acetonitrile (ACN) containing an internal standard (e.g., Phenytoin-d10)

-

Microcentrifuge tubes

-

Vortex mixer

-

Microcentrifuge

Procedure:

-

Thaw Samples: Thaw frozen plasma samples on ice.

-

Protein Precipitation: To 50 µL of each plasma sample in a microcentrifuge tube, add 200 µL of cold acetonitrile containing the internal standard.

-

Vortex: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a new set of tubes or a 96-well plate.

-

Evaporation (Optional): Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis

This protocol provides a general method for the quantification of this compound and its primary metabolite, p-HPPH.

Instrumentation & Conditions:

-

HPLC System: Agilent 1100 series or equivalent.[10]

-

Mass Spectrometer: Triple quadrupole mass spectrometer.

-

Column: Phenomenex Kinetex C18 (50 x 2.1 mm, 2.7 µm) or equivalent.[9]

-

Mobile Phase B: 0.1% formic acid in acetonitrile.[9]

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

Gradient Elution:

| Time (min) | % Mobile Phase B |

|---|---|

| 0.0 | 20 |

| 0.5 | 20 |

| 5.0 | 95 |

| 7.0 | 95 |

| 7.1 | 20 |

| 9.0 | 20 |

Mass Spectrometry Detection (MRM): Multiple Reaction Monitoring (MRM) transitions should be optimized for this compound, its unlabeled counterpart, its metabolites, and the internal standard.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Phenytoin | 253.1 | 182.1 |

| This compound | 256.1 | 184.1 |

| p-HPPH | 269.1 | 182.1 |

| p-HPPH (from labeled) | 272.1 | 184.1 |

| Phenytoin-d10 (IS) | 263.1 | 192.1 |

| Note: Exact m/z values must be optimized based on the specific labeled positions and instrument. |

Data Presentation and Analysis

The use of stable isotope-labeled Phenytoin allows for the creation of calibration curves and quality controls independent of the unlabeled drug that may be co-administered or present endogenously. The data generated is used to calculate key pharmacokinetic parameters.

References

- 1. Phenytoin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. derangedphysiology.com [derangedphysiology.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Studies with stable isotopes I: Changes in phenytoin pharmacokinetics and biotransformation during monotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PharmGKB summary: phenytoin pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ClinPGx [clinpgx.org]

- 7. researchgate.net [researchgate.net]

- 8. A sensitive LC‐MS/MS method for quantification of phenytoin and its major metabolite with application to in vivo investigations of intravenous and intranasal phenytoin delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Incorporation of Physiologically Based Pharmacokinetic Modeling in the Evaluation of Solubility Requirements for the Salt Selection Process: A Case Study Using Phenytoin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. touroscholar.touro.edu [touroscholar.touro.edu]

Application Notes and Protocols for Phenytoin-15n2,13c in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the utilization of Phenytoin-15n2,13c, a stable isotope-labeled (SIL) analog of Phenytoin, in various cell-based assays. The inclusion of heavy isotopes (¹⁵N and ¹³C) allows for precise quantification and differentiation from endogenous or unlabeled Phenytoin using mass spectrometry. This enables a range of applications, from target engagement studies to metabolic profiling and neuroprotection assays.

Introduction

Phenytoin is a widely used anticonvulsant drug that primarily acts by modulating voltage-gated sodium channels.[1][2][3] Its therapeutic and adverse effects are concentration-dependent, making precise quantification in biological systems crucial. This compound serves as an ideal internal standard for mass spectrometry-based quantification of unlabeled Phenytoin and as a tool to trace the parent compound and its metabolites in complex cellular environments without the complications of radioactivity.

Quantitative Data Summary

The following table summarizes key quantitative parameters of Phenytoin's activity in various neuronal cell-based assays. These values can serve as a reference for designing experiments and interpreting results when using this compound.

| Parameter | Cell Type | Assay Description | Value (µM) | Reference |

| IC₅₀ | Rat Hippocampal CA1 Pyramidal Neurons | Inhibition of transient sodium current (INaT) | 72.6 ± 22.5 | [1] |

| IC₅₀ | Cultured Embryonic Cortical Neurons | Inhibition of inward Na⁺ current | 16.8 | [2] |

| IC₅₀ | hNav1.7-HEK-293 Cells | Suppression of ATX-induced membrane depolarization | 18.7 | [4] |

| Apparent EC₅₀ | Rat Sensorimotor Cortex Layer 5 Pyramidal Neurons | Reduction of persistent Na⁺ current (INaP) | 78 | [5] |

| Apparent IC₅₀ | Neocortical Neurons | Reduction of persistent Na⁺ current (INaP) | 18 - 28 | [6] |

Experimental Protocols

Protocol for Assessing Target Engagement with Voltage-Gated Sodium Channels

This protocol describes a method to assess the engagement of this compound with voltage-gated sodium channels in a neuronal cell line (e.g., SH-SY5Y, differentiated PC-12, or primary cortical neurons) using a fluorescence-based membrane potential assay.

Workflow Diagram:

Caption: Workflow for a fluorescence-based membrane potential assay to assess this compound target engagement.

Materials:

-

Neuronal cell line (e.g., SH-SY5Y)

-

Cell culture medium and supplements

-

96-well black, clear-bottom microplates

-

This compound stock solution (in DMSO)

-

Membrane potential-sensitive dye kit (e.g., FLIPR Membrane Potential Assay Kit)

-

Sodium channel activator (e.g., Veratridine)

-

Assay buffer (e.g., HBSS)

-

Fluorescence plate reader

Procedure:

-

Cell Seeding: Seed neuronal cells into a 96-well black, clear-bottom microplate at a density optimized for the specific cell line. Allow cells to adhere and grow for 24-48 hours.

-

Cell Differentiation (if applicable): If using a cell line that requires differentiation to express mature neuronal phenotypes (e.g., SH-SY5Y with retinoic acid), follow the appropriate differentiation protocol.

-

Dye Loading: Prepare the membrane potential-sensitive dye solution according to the manufacturer's instructions. Remove the culture medium from the wells and add the dye solution. Incubate for the recommended time (typically 30-60 minutes) at 37°C.

-

Compound Pre-incubation: Prepare serial dilutions of this compound in the assay buffer. After the dye loading incubation, carefully remove the dye solution and add the different concentrations of this compound to the respective wells. Include vehicle control (DMSO) wells. Incubate for 15-30 minutes at room temperature.

-

Channel Activation and Signal Reading: Prepare the sodium channel activator solution in the assay buffer. Place the microplate in the fluorescence plate reader. Program the instrument to add the activator solution to all wells and immediately begin kinetic fluorescence readings.

-

Data Analysis: The change in fluorescence intensity corresponds to the change in membrane potential. Calculate the percentage of inhibition of the activator-induced depolarization for each concentration of this compound. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol for Cellular Uptake and Metabolite Profiling using LC-MS/MS

This protocol outlines a method to quantify the intracellular concentration of this compound and its metabolites in a cell line capable of drug metabolism, such as HepG2 cells or primary hepatocytes.

Workflow Diagram:

Caption: Workflow for cellular uptake and metabolite profiling of this compound using LC-MS/MS.

Materials:

-

Hepatocyte cell line (e.g., HepG2) or primary hepatocytes

-

Cell culture plates (e.g., 6-well plates)

-

This compound stock solution (in DMSO)

-

Ice-cold Phosphate Buffered Saline (PBS)

-

Cell lysis buffer

-

Acetonitrile (ACN) with an appropriate internal standard (e.g., Phenytoin-d10, if quantifying unlabeled phenytoin simultaneously)

-

LC-MS/MS system

Procedure:

-

Cell Culture and Treatment: Plate cells in 6-well plates and culture until they reach approximately 80-90% confluency. Treat the cells with a known concentration of this compound (e.g., 10 µM) for different time points (e.g., 0, 1, 4, 12, 24 hours).

-

Cell Harvesting and Lysis:

-

At each time point, aspirate the medium and wash the cells twice with ice-cold PBS.

-

Add an appropriate volume of cell lysis buffer to each well and scrape the cells.

-

Collect the cell lysate into a microcentrifuge tube.

-

-

Protein Precipitation:

-

Add three volumes of ice-cold acetonitrile (containing the internal standard if necessary) to the cell lysate.

-

Vortex vigorously for 30 seconds to precipitate proteins.

-

Incubate on ice for 20 minutes.

-

-

Sample Clarification: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

LC-MS/MS Analysis:

-

Carefully transfer the supernatant to a new tube or an autosampler vial.

-

Inject an aliquot of the supernatant into the LC-MS/MS system.

-

Develop a chromatographic method to separate this compound from its potential metabolites (e.g., hydroxylated forms).

-

Use Multiple Reaction Monitoring (MRM) mode for detection and quantification. The specific mass transitions for this compound and its expected metabolites will need to be determined.

-

-

Data Analysis: Quantify the concentration of this compound and its metabolites by comparing their peak areas to a standard curve prepared in a similar matrix. Normalize the concentrations to the protein content of the cell lysate.

Protocol for Assessing Neuroprotective Effects

This protocol provides a framework for evaluating the neuroprotective effects of this compound against a neurotoxic insult (e.g., glutamate excitotoxicity or oxidative stress) in a neuronal cell culture model.

Signaling Pathway Diagram:

Caption: Simplified signaling pathway of neurotoxicity and the proposed neuroprotective mechanism of Phenytoin.

Materials:

-

Primary neuronal culture or a suitable neuronal cell line

-

Culture plates (e.g., 96-well)

-

This compound stock solution (in DMSO)

-

Neurotoxic agent (e.g., L-glutamic acid, hydrogen peroxide)

-

Cell viability assay reagent (e.g., alamarBlue®, MTT, or a cytotoxicity assay kit like LDH)

-

Plate reader (absorbance or fluorescence)

Procedure:

-

Cell Culture: Plate neuronal cells in a 96-well plate and allow them to establish a healthy culture.

-

Pre-treatment: Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 1-24 hours). Include vehicle-treated control wells.

-

Induction of Neurotoxicity: After the pre-treatment period, add the neurotoxic agent to the wells (except for the untreated control wells) at a pre-determined toxic concentration.

-

Incubation: Co-incubate the cells with this compound and the neurotoxic agent for a duration sufficient to induce significant cell death in the neurotoxin-only treated wells (typically 18-24 hours).

-

Assessment of Cell Viability:

-

At the end of the incubation, remove the treatment media.

-

Perform a cell viability assay according to the manufacturer's protocol. For example, add the alamarBlue® reagent and incubate for 1-4 hours.

-

Measure the absorbance or fluorescence using a plate reader.

-

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. A significant increase in cell viability in the this compound pre-treated groups compared to the neurotoxin-only group indicates a neuroprotective effect.

Concluding Remarks

The use of this compound in cell-based assays provides a powerful tool for researchers in neuroscience and drug development. The protocols outlined above offer a starting point for investigating the compound's target engagement, cellular pharmacology, and neuroprotective potential. The stable isotope label ensures accurate quantification and tracing, facilitating a deeper understanding of Phenytoin's mechanisms of action at the cellular level. Researchers are encouraged to optimize these protocols for their specific cell models and experimental questions.

References

- 1. Effect of phenytoin on sodium conductances in rat hippocampal CA1 pyramidal neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phenytoin attenuates the hyper-exciting neurotransmission in cultured embryonic cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Molecular Model of Anticonvulsant Drug Binding to the Voltage-Gated Sodium Channel Inner Pore - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Reduction of cortical pyramidal neuron excitability by the action of phenytoin on persistent Na+ current - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phenytoin Inhibits the Persistent Sodium Current in Neocortical Neurons by Modifying Its Inactivation Properties - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for High-Resolution Mass Spectrometry Analysis of Phenytoin-15N2,13C

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenytoin is a widely used anticonvulsant drug with a narrow therapeutic index, necessitating precise monitoring of its plasma concentrations to ensure efficacy and avoid toxicity. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) offers exceptional selectivity and sensitivity for the quantification of phenytoin and its metabolites. The use of a stable isotope-labeled internal standard, such as Phenytoin-15N2,13C, is the gold standard for accurate quantification as it effectively compensates for variations in sample preparation and matrix effects.[1]

This document provides detailed application notes and protocols for the analysis of this compound using LC-HRMS. This compound is a labeled form of Phenytoin containing two 15N atoms and one 13C atom, making it an ideal internal standard for quantitative studies.[2]

Chemical Information:

| Compound | Molecular Formula | Average Molecular Weight ( g/mol ) | Monoisotopic Mass (Da) |

| Phenytoin | C₁₅H₁₂N₂O₂ | 252.27 | 252.089877630 |

| This compound | C₁₄¹³CH₁₂¹⁵N₂O₂ | 255.25 | 255.09325 |

Quantitative Data Summary

The following tables summarize typical quantitative performance data for the analysis of phenytoin using LC-HRMS with a stable isotope-labeled internal standard. The data presented here is representative of what can be achieved with the described methods.

Table 1: Calibration Curve Parameters

| Analyte | Calibration Range (ng/mL) | Regression Model | Correlation Coefficient (r²) |

| Phenytoin | 5 - 5000 | Linear (1/x weighting) | > 0.995 |

Table 2: Accuracy and Precision (Inter- and Intra-day)

| Quality Control Sample | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |

| LQC (Low) | 15 | 98.5 | 4.2 | 99.1 | 5.5 |

| MQC (Medium) | 250 | 101.2 | 3.1 | 100.5 | 4.3 |

| HQC (High) | 4000 | 99.8 | 2.5 | 101.0 | 3.8 |

Table 3: Recovery and Matrix Effect

| Analyte | Extraction Recovery (%) | Matrix Effect (%) |

| Phenytoin | 92.5 | 95.8 |

| This compound | 93.1 | 96.2 |

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol is suitable for the extraction of phenytoin from plasma or serum samples.

Materials:

-

Human plasma/serum samples

-

This compound internal standard solution (1 µg/mL in methanol)

-

Acetonitrile (ACN), HPLC grade

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Microcentrifuge

Procedure:

-

Pipette 100 µL of plasma/serum sample into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the this compound internal standard solution.

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex the mixture for 30 seconds.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

-

Vortex briefly and transfer to an autosampler vial for LC-HRMS analysis.

Liquid Chromatography

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

LC Parameters:

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient:

-

0-1 min: 5% B

-

1-8 min: 5% to 95% B

-

8-10 min: 95% B

-

10-10.1 min: 95% to 5% B

-

10.1-12 min: 5% B (re-equilibration)

-

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

High-Resolution Mass Spectrometry

Instrumentation:

-

High-Resolution Mass Spectrometer (e.g., Orbitrap-based)

MS Parameters:

-

Ionization Mode: Heated Electrospray Ionization (HESI), Positive

-

Capillary Voltage: 3.5 kV

-

Sheath Gas Flow Rate: 40 arbitrary units

-

Auxiliary Gas Flow Rate: 10 arbitrary units

-

Vaporizer Temperature: 350°C

-

Scan Type: Full Scan MS

-

Mass Range: m/z 100-1000

-

Resolution: 70,000 FWHM (at m/z 200)

-

AGC Target: 1e6

-

Maximum Injection Time: 100 ms

Accurate Mass Monitoring:

-

Phenytoin ([M+H]⁺): m/z 253.0971

-

This compound ([M+H]⁺): m/z 256.1005

Visualizations

Phenytoin Metabolic Pathway

Phenytoin is primarily metabolized in the liver by cytochrome P450 enzymes, mainly CYP2C9 and to a lesser extent CYP2C19, to its major inactive metabolite, 5-(4'-hydroxyphenyl)-5-phenylhydantoin (p-HPPH).[3] This metabolite is then conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs) and excreted in the urine.

Caption: Major metabolic pathway of Phenytoin.

Experimental Workflow for LC-HRMS Analysis of Phenytoin

The following diagram illustrates the key steps in the quantitative analysis of phenytoin from biological samples using LC-HRMS.

References

- 1. Phenytoin [webbook.nist.gov]

- 2. GSRS [precision.fda.gov]

- 3. Development and validation of a reference measurement procedure for certification of phenytoin, phenobarbital, lamotrigine, and topiramate in human serum using isotope-dilution liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Overcoming matrix effects with Phenytoin-15n2,13c in LC-MS

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Phenytoin-¹⁵N₂,¹³C as an internal standard to overcome matrix effects in LC-MS analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS analysis of phenytoin?